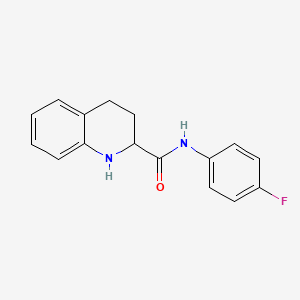

N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-4,6-9,15,19H,5,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNTSNAEYLYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the tetrahydroquinoline core.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the amine group of the tetrahydroquinoline reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has been studied for its potential anti-inflammatory and anticancer properties. Research indicates that it may interact with specific enzymes and receptors, modulating their activity to exert therapeutic effects. For instance, it may inhibit kinases involved in cell signaling pathways associated with inflammation and cancer progression.

Case Studies:

- Anti-inflammatory Activity: In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity: Preliminary studies show that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways, indicating its potential as an anticancer drug candidate.

Materials Science

This compound is also being explored for applications in materials science. Its unique chemical properties allow for its use in the development of organic semiconductors and light-emitting diodes (LEDs). The compound's ability to conduct electricity makes it suitable for use in electronic devices.

Biological Research

Mechanism of Action:

The mechanism by which this compound exerts its effects involves binding to specific biological targets. This interaction can modulate the activity of various enzymes and receptors critical for cellular function.

Biochemical Probes:

Due to its structural characteristics, this compound can serve as a biochemical probe in research aimed at understanding the role of certain proteins and enzymes in disease processes. This application is crucial for drug discovery and development efforts aimed at targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Position and Substitution Effects

a) N-(4-Methylphenyl)-1,2,3,4-Tetrahydroquinoline-2-Carboxamide

- Structural Difference : Replaces the 4-fluorophenyl group with a 4-methylphenyl substituent.

- Impact : The methyl group introduces hydrophobicity without the electron-withdrawing effects of fluorine. This analog (IC₅₀ = 60 μM) served as a baseline in studies evaluating anticancer activity, highlighting the importance of substituent electronic properties .

b) N-(3-Fluorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinoline-4-Carboxamide

- Structural Difference: Fluorine is in the meta position on the phenyl ring, and a methyl group is added to position 2 of the tetrahydroquinoline core.

- The methyl group on the core may enhance metabolic stability .

c) N-[2-(4-Fluorophenyl)ethyl]-1,2,3,4-Tetrahydroisoquinoline-3-Carboxamide

- Structural Difference: Incorporates an ethyl linker between the fluorophenyl group and the isoquinoline core.

- This compound is priced at $288/250 mg, reflecting its specialized applications .

Functional Group Variations

a) 3-Hydroxy-2,4-Dioxo Derivatives (e.g., Compound 10bb)

- Example: N-(4-Fluorophenyl)-3-hydroxy-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

- Structural Difference: Replaces the tetrahydroquinoline core with a hydroxy-dioxopyrimidine scaffold.

- Impact : This modification confers potent HIV-1 RNase H inhibitory activity (89% yield in synthesis), demonstrating how core heterocycles influence target selectivity .

b) Sulfonyl and Morpholine Derivatives (e.g., ALDN173825)

- Example: N-(Cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide.

- Structural Difference : Adds a sulfonyl group and morpholine-substituted phenyl ring.

a) Anticancer Activity

- The unsubstituted tetrahydroquinoline-2-carboxamide (4a, IC₅₀ = 60 μM) showed moderate cytotoxicity, while fluorophenyl derivatives may improve potency through enhanced electron-deficient aromatic interactions with targets like NF-κB .

b) Enzyme Inhibition

Biological Activity

N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by a tetrahydroquinoline core with a fluorophenyl substituent and a carboxamide group, which contributes to its unique pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- CAS Number : 1103212-50-5

- Molecular Weight : 273.31 g/mol

The presence of the fluorine atom in the phenyl ring is expected to influence the compound's lipophilicity and biological interactions, making it a candidate for further research in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can lead to anti-inflammatory and anticancer effects by modulating cellular responses.

- Receptor Modulation : Similar compounds have been known to modulate neurotransmitter receptors, suggesting that this compound may also exhibit neuroactive properties .

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Induction of apoptosis |

| MCF-7 | 6.5 | Cell cycle arrest (G2/M) |

| HCT-116 | 4.0 | Topoisomerase II inhibition |

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle modulation .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Experimental models have shown a reduction in inflammation markers when treated with this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study reported that the compound exhibited cytotoxic effects on multiple human cancer cell lines (HepG2, MCF-7), showing potential as a chemotherapeutic agent .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory drug.

Comparison with Related Compounds

This compound can be compared with other tetrahydroquinoline derivatives to highlight its unique properties:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| N-phenyl-tetrahydroquinoline-2-carboxamide | Antitumor | Lacks fluorine substitution |

| N-(3-chloro-phenyl)-tetrahydroquinoline | Antidepressant | Different halogen substitution |

The introduction of the fluorine atom in this compound appears to enhance its biological activity compared to related compounds.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

- Condensation and cyclization : Reacting 4-fluorophenylamine with tetrahydroquinoline precursors under acidic or Lewis acid catalysis (e.g., p-toluenesulfonic acid) .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond .

- Green chemistry approaches : Ionic liquids like N-methyl-2-pyrrolidonium dihydrogen phosphate ([NMPH]H₂PO₄) can enhance reaction efficiency and reduce toxic byproducts .

Q. Critical Parameters :

- Temperature : Higher temperatures (80–100°C) improve cyclization but may degrade sensitive functional groups.

- Catalyst Reusability : Ionic liquids can be reused ≥5 times with <10% activity loss .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures ≥95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; tetrahydroquinoline ring protons at δ 1.5–3.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve stereochemistry and ring conformation .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 325.12) .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., amide N–H⋯O bonds) .

Advanced Research Questions

Q. What biological targets does this compound interact with, and how are these interactions mechanistically characterized?

Methodological Answer:

- Enzyme Inhibition Assays :

- Nitric Oxide Synthase (nNOS) : IC₅₀ values measured via spectrophotometric detection of L-citrulline .

- Kinase Profiling : Use ATPase/GTPase activity assays to screen for off-target effects .

- Molecular Docking : Simulate binding poses in nNOS or opioid receptors using software like AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for receptor-ligand interactions .

Q. Key Findings :

- Fluorophenyl and tetrahydroquinoline moieties enhance hydrophobic interactions with enzyme active sites .

- Carboxamide groups participate in hydrogen bonding with catalytic residues (e.g., nNOS Glu592) .

Q. How do structural modifications to this compound impact its pharmacological activity?

Structure-Activity Relationship (SAR) Insights :

| Analog | Modification | Biological Impact | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl) analog | Replace F with Cl | ↑ Lipophilicity; ↓ metabolic stability | |

| N-(Thiophene-2-sulfonyl) derivative | Add sulfonyl group | ↑ Anti-inflammatory activity (IC₅₀ = 1.2 µM) | |

| Piperidine ring substitution | Replace tetrahydroquinoline | Alters receptor selectivity (e.g., μ-opioid vs. κ-opioid) |

Q. Methodological Approach :

Q. How can researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Case Study : Discrepancies in anti-cancer activity (e.g., IC₅₀ ranging from 5 µM to >50 µM across studies):

- In vitro vs. In vivo Models : Tumor cell lines (e.g., MCF-7) may lack metabolic enzymes present in vivo .

- Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free media) affect compound bioavailability .

- Data Normalization : Use standardized controls (e.g., cisplatin as a positive control) to minimize inter-lab variability .

Q. Resolution Strategies :

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models.

- Mechanistic Follow-Up : Confirm target engagement via CRISPR knockouts or siRNA silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.